molecular formula C17H25NO2 B13436477 Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate

Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate

Cat. No.: B13436477
M. Wt: 275.4 g/mol
InChI Key: VCWVJJJJCQJWOU-JGKCFBKVSA-N
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Description

Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate is a chiral piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and phenylethylamine.

    Chiral Resolution: The chiral centers are introduced through chiral resolution techniques, often using chiral catalysts or auxiliaries.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol and acid catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (S)-piperidine-2-carboxylate hydrochloride
  • (S)-piperidine-2-carboxylic acid ethyl ester hydrochloride

Uniqueness

Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological activities compared to other piperidine derivatives. Its chiral centers contribute to its high specificity and potency in various applications.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

ethyl (2R)-4-methyl-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate

InChI

InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3/t13?,14-,16+/m0/s1

InChI Key

VCWVJJJJCQJWOU-JGKCFBKVSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC(CCN1[C@@H](C)C2=CC=CC=C2)C

Canonical SMILES

CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C

Origin of Product

United States

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